Hyperguinone B
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Overview
Description
Hyperguinone B is a natural product found in Hypericum papuanum with data available.
Scientific Research Applications
Antioxidant Activity and Complexation with Cu2+ Ions
Hyperguinone B, along with Hyperguinone A, are known for their antioxidant activities. These compounds, belonging to the prenylated acylphloroglucinols, exhibit distinctive interactions with Cu2+ ions. Detailed computational studies suggest that Cu2+ ions tend to bind simultaneously to two sites on the Hyperguinone molecule, leading to a reduction in the charge of the ion from +2 to +1 due to electron transfer from the molecule to the ion. This electron transfer aligns with the proven antioxidant activity of this compound. The effects of such complexation on the molecule's properties, including its intramolecular hydrogen bond, have been analyzed in depth (Mammino, 2019).
Biomimetic Synthesis
Biomimetic syntheses of polycyclic polyprenylated acylphloroglucinol natural products, including this compound, have been achieved through selective oxidative cyclizations. This synthesis process stems from phloroglucinol and represents a significant stride in understanding and harnessing the chemical properties of this compound for scientific applications (George, Hesse, Baldwin, & Adlington, 2010).
Potential Antibacterial and Cytotoxic Properties
This compound, along with other newly isolated prenylated phloroglucinol derivatives from Hypericum papuanum, has been studied for its antibacterial activities and cytotoxicity toward KB nasopharyngeal carcinoma cells. These findings hint at the potential therapeutic applications of this compound, pending further research (Winkelmann, Heilmann, Zerbe, Rali, & Sticher, 2001).
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-hydroxy-2,2,8-trimethyl-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)chromen-7-one |
InChI |
InChI=1S/C21H28O4/c1-12(2)8-11-21(7)18(24)15(16(22)13(3)4)17(23)14-9-10-20(5,6)25-19(14)21/h8-10,13,23H,11H2,1-7H3 |
InChI Key |
IRGGCBUAOOSPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C(C1=O)(C)CC=C(C)C)OC(C=C2)(C)C)O |
Synonyms |
hyperguinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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